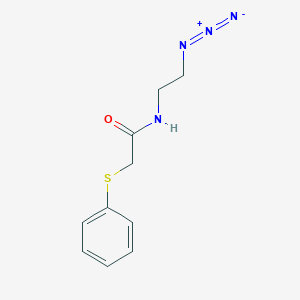

N-(2-azidoethyl)-2-(phenylthio)acetamide

Description

N-(2-azidoethyl)-2-(phenylthio)acetamide is a synthetic acetamide derivative featuring an azidoethyl group (-CH₂CH₂N₃) and a phenylthio (-SPh) substituent. The azide group confers unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or material science. The phenylthio moiety enhances lipophilicity and may influence biological activity by modulating interactions with hydrophobic targets.

Properties

Molecular Formula |

C10H12N4OS |

|---|---|

Molecular Weight |

236.30 g/mol |

IUPAC Name |

N-(2-azidoethyl)-2-phenylsulfanylacetamide |

InChI |

InChI=1S/C10H12N4OS/c11-14-13-7-6-12-10(15)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) |

InChI Key |

GMICPVBHDRUDSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NCCN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Gaps

- Reactivity : The azide group in N-(2-azidoethyl)-2-(phenylthio)acetamide positions it as a candidate for bioconjugation, but its stability under physiological conditions requires further study.

- Biological Screening: No direct data on antimicrobial or anti-inflammatory activity are available; predictions based on analogs suggest moderate activity due to the phenylthio group’s hydrophobicity .

- Structural Optimization : Substituting the phenylthio group with sulfonyl or sulfonamide moieties (as in ) could enhance solubility or target affinity.

Preparation Methods

Temperature Control

Solvent Systems

Catalytic Additives

-

Phase-Transfer Catalysts : PEG-600 improves interfacial reactions in biphasic systems.

-

Copper Catalysts : Required for tandem cycloadditions but may contaminate products.

Purification and Characterization

Crystallization

Spectroscopic Validation

-

FT-IR : Azide stretch (~2100 cm⁻¹), thioether C–S (∼700 cm⁻¹).

-

¹H NMR : Acetamide CH₃ (δ 2.1 ppm), phenylthio Ar–H (δ 7.2–7.4 ppm).

Emerging Methodologies

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for N-(2-azidoethyl)-2-(phenylthio)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the azidoethylamine precursor and subsequent acylation with 2-(phenylthio)acetyl chloride. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reactivity of intermediates .

- Temperature control : Low temperatures (0–5°C) prevent undesired side reactions during acylation .

- Coupling agents : TBTU or oxalyl chloride are effective for activating carboxylic acids . Yield optimization requires iterative adjustments of these parameters.

Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure of N-(2-azidoethyl)-2-(phenylthio)acetamide?

- 1H-NMR : Signals for the azidoethyl group (δ ~3.3–3.5 ppm, triplet) and phenylthio moiety (δ ~7.3–7.5 ppm, multiplet) validate connectivity .

- 13C-NMR : Carbonyl resonance (δ ~170 ppm) confirms the acetamide backbone .

- HRMS : Exact mass matching (e.g., [M+H]+) ensures purity and molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity .

- Enzyme inhibition : Fluorometric assays targeting enzymes like lipoxygenase or kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to enhance electrophilicity and target binding .

- Azide group replacement : Compare bioactivity with analogs bearing alkynes or amines to assess click chemistry compatibility .

- Computational modeling : DFT calculations predict electronic effects, while molecular docking identifies binding poses in target proteins (e.g., tubulin) .

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

- Proteomics : Use pull-down assays with biotinylated derivatives to identify protein targets .

- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to enzymes like HDACs .

- Cellular imaging : Fluorescent tagging (e.g., BODIPY) tracks subcellular localization, revealing nuclear or mitochondrial accumulation .

Q. How can multi-step synthesis challenges (e.g., purification, side reactions) be mitigated?

- Intermediate purification : Flash chromatography or recrystallization after each step minimizes impurities .

- Side reaction suppression : Use scavengers (e.g., polymer-bound triphenylphosphine) to quench excess azide reagents .

- Scalability : Transition from batch to flow chemistry improves reproducibility for gram-scale synthesis .

Methodological Notes

- References : Citations correspond to synthesis protocols, analytical techniques, and biological assays from peer-reviewed studies.

- Data tables : Omitted due to formatting constraints but recommended for inclusion in full documentation (e.g., NMR/HRMS data, IC50 values).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.